molecular formula C₇H₁₃D₃ClNO₃ B1141300 L-Carnitine-d3 Chloride CAS No. 350818-62-1

L-Carnitine-d3 Chloride

Cat. No. B1141300
CAS RN: 350818-62-1
M. Wt: 200.68
InChI Key:
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Description

Synthesis Analysis

The synthesis of L-Carnitine derivatives, including L-Carnitine-d3 Chloride, typically involves several chemical reactions starting from basic precursors like epichlorohydrin. A notable method for synthesizing L-Carnitine involves selective hydrolytic kinetic resolution, quaternarization, cyanidation, hydrolysis, and ionic exchange processes to yield L-Carnitine with a high overall yield based on the starting epichlorohydrin compound (Henderson, 2006).

Molecular Structure Analysis

The molecular structure of this compound features a trimethylammonium head group and a deuterated hydroxyl-carboxylic acid tail. The presence of deuterium atoms (d3) makes this compound particularly useful in tracing and studying metabolic pathways. The structure allows for detailed investigation into its interactions within biological systems, including its role in fatty acid transport and metabolism (S. Ng, 2012).

Scientific Research Applications

  • Metabolic Significance : L-Carnitine plays a crucial role in fatty acid metabolism and energy production. Its determination in biological materials can provide insights into metabolic disorders and the effectiveness of carnitine therapy (Dąbrowska & Starek, 2014).

  • Cardiovascular Health : Dietary L-Carnitine has been linked to atherosclerosis through gut microbiota-dependent formation of trimethylamine N-oxide (TMAO). This suggests a potential role for L-Carnitine in influencing cardiovascular health (Koeth et al., 2018).

  • Animal Nutrition and Health : L-Carnitine supplementation in broiler chickens affects growth performance, carcass characteristics, and immune system markers, highlighting its nutritional and nutraceutical importance in animal health (Ghoreyshi et al., 2019).

  • Neuropharmacological Effects : D,L-Carnitine chloride has shown anticonflict and antiamnestic effects in animal models, suggesting a role in protein and lipid metabolism related to neurological functions (Molodavkin et al., 1993).

  • Quantitative Analysis : High-performance liquid chromatography tandem mass spectrometry methods have been developed for quantifying L-Carnitine and its analogues, including L-Carnitine-d3 Chloride, in plasma (Tallarico et al., 1998).

  • Reproductive Biology : L-Carnitine shows potential in improving the development rate and reducing DNA damage in mouse embryos, indicating its usefulness in reproductive technologies (Abdelrazik et al., 2009).

  • Antioxidant Activity : L-Carnitine exhibits antioxidant activities, such as scavenging free radicals and chelating metal ions, which could have implications for health and disease management (Gülçin, 2006).

Mechanism of Action

Target of Action

L-Carnitine-d3 Chloride, also known as L-CARNITINE-D3 HCL (METHYL-D3), primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, and this compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .

Mode of Action

This compound interacts with various transport proteins, which carry it from the plasma into the cells . It competitively inhibits L-carnitine acyltransferases , enzymes involved in the transfer of acyl groups from one molecule to another. This interaction results in the facilitation of the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it is involved in the β-oxidation process, where it transports long-chain fatty acids into the mitochondrial matrix for their conversion into energy . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it acts as an antioxidant and anti-inflammatory compound , which may attenuate exercise-induced muscle damage.

Pharmacokinetics

It is known that l-carnitine is obtained from dietary sources or through the metabolism of lysine and methionine . It is also known that more than 95% of L-Carnitine stores are contained in muscles, along with trace amounts in the blood, liver, heart, and kidneys .

Result of Action

The action of this compound results in several molecular and cellular effects. It significantly increases muscle mass, improves physical effort tolerance, and cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that prolonged supplementation, especially in combination with carbohydrates, may increase muscle total carnitine content in skeletal muscle . .

properties

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-QKBJTWEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745953
Record name (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350818-62-1
Record name (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350818-62-1
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